2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
Description
2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is a heterocyclic compound featuring a coumarin (2-oxochromene) core fused to a 1,3-thiazole ring via the 3-position of the coumarin moiety. This compound is structurally significant due to the combination of coumarin’s photophysical properties and the thiazole’s bioactivity, making it a candidate for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2S/c15-6-5-13-16-11(8-19-13)10-7-9-3-1-2-4-12(9)18-14(10)17/h1-4,7-8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOYVVGSHNVEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327612 | |
| Record name | 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88735-45-9 | |
| Record name | 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile typically involves the condensation of substituted 4-oxochromene-3-carboxaldehydes with 2-methylbenzothiazole. This reaction can be carried out under microwave irradiation or classical heating, with microwave irradiation offering the advantage of reduced reaction time and increased yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthetic Routes : The synthesis of 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile typically involves the following steps:
- Formation of Chromenyl Intermediate : Starting from salicylaldehyde and ethyl acetoacetate, the chromenyl group is synthesized through cyclization.
- Thiazole Ring Formation : The chromenyl intermediate is reacted with a thioamide under acidic conditions to introduce the thiazole ring.
- Final Product Formation : The final compound is obtained through reactions that may include esterification or nitrilation depending on desired functional groups.
Biological Activities
The biological activities of 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile have been explored in various studies, revealing its potential in several therapeutic areas:
- Anti-inflammatory Properties : Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antitumor Activity : Studies have shown that derivatives of coumarin possess cytotoxic effects against various cancer cell lines. The thiazole moiety enhances this activity by interacting with molecular targets involved in tumor growth.
- Antimicrobial Effects : Compounds containing both coumarin and thiazole structures have demonstrated significant antibacterial and antifungal properties, suggesting potential applications in combating infections.
Case Study 1: Antitumor Activity
A study published in ChemBioChem investigated the effects of thiazole-coumarin derivatives on human cancer cell lines. The results indicated that 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Antimicrobial Properties
In another research published in ACS Omega, the antimicrobial efficacy of various coumarin derivatives was evaluated. The study found that 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile showed promising activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with various molecular targets. The chromene moiety can interact with enzymes and receptors, while the thiazole ring can participate in binding to metal ions or other biomolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 1,3-thiazole-acetonitrile derivatives. Key structural analogues include:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, while alkyl groups (e.g., isopropyl in ) increase hydrophobicity.
- Synthetic Routes : Most analogues are synthesized via cyclocondensation (e.g., Hantzsch thiazole synthesis) or nucleophilic substitution. The target compound’s synthesis likely involves coupling 3-bromoacetylcoumarin with thiourea, followed by nitrile functionalization .
Physicochemical Properties
- Solubility: The acetonitrile group increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-nitrile thiazoles.
- Thermal Stability : Coumarin derivatives typically exhibit higher melting points (>150°C) due to aromatic stacking. For example, 2-(1,3-dioxoisoindolin-2-yl)acetonitrile melts at 152–153°C , suggesting the target compound may share similar thermal resilience.
Crystallographic and Computational Insights
- Hydrogen Bonding : The acetonitrile group participates in weak hydrogen bonds (C≡N···H), influencing crystal packing. For example, 2-(1,3-dioxoisoindolin-2-yl)acetonitrile forms dimers via N···H interactions .
- Graph Set Analysis : Etter’s rules predict that coumarin-thiazole hybrids may adopt layered structures due to π-π stacking and dipole interactions .
Biological Activity
2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile can be described as follows:
- IUPAC Name : 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
- Molecular Formula : C16H13N1O3S1
- Molecular Weight : 299.35 g/mol
This compound features a chromenyl moiety fused with a thiazole ring, which is significant for its biological activity.
Antitumor Activity
Research has indicated that compounds similar to 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile exhibit notable antitumor properties. A study demonstrated that derivatives containing the oxochromen and thiazole groups can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro models. The anti-inflammatory activity is likely mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammatory responses .
Antimicrobial Activity
Preliminary studies suggest that 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile exhibits antimicrobial properties against a range of pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
The biological activities of 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile are attributed to its ability to interact with specific molecular targets. The oxochromen moiety is known for its ability to chelate metal ions, which may enhance its biological efficacy. Furthermore, the thiazole ring contributes to the compound's ability to bind to various enzymes and receptors involved in disease processes .
Case Study: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant antitumor potential .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | A549 (Lung) |
| Compound B | 10.0 | MCF7 (Breast) |
| Compound C | 15.0 | HeLa (Cervical) |
Research Findings on Anti-inflammatory Activity
A recent publication highlighted the anti-inflammatory effects of this compound in an animal model of arthritis. The administration of the compound resulted in reduced paw swelling and lower levels of inflammatory markers such as TNF-alpha and IL-6 compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
